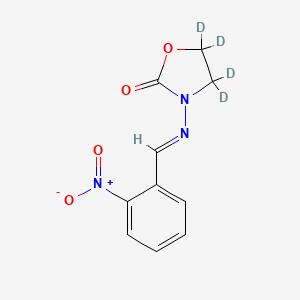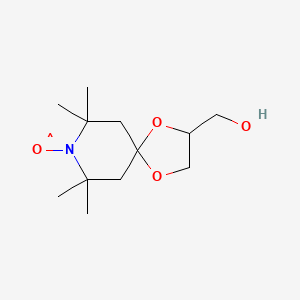
2-Bromo-4,4,4-trifluorocrotononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,4,4-trifluorocrotononitrile is a fascinating chemical compound that finds significant utility in scientific research. Its unique properties make it an excellent candidate for various applications, such as organic synthesis, drug discovery, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4,4,4-trifluorocrotononitrile can be synthesized by reacting 3,3,3-trifluoro-1-chloropropene with sodium cyanide or potassium cyanide in a polar proton inert solvent under the effect of a phase transfer catalyst and a polymerization inhibitor .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,4,4-trifluorocrotononitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Reagents such as hydrogen halides and other electrophiles are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nitriles.
Addition Reactions: Products include addition compounds with electrophiles.
Aplicaciones Científicas De Investigación
2-Bromo-4,4,4-trifluorocrotononitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Drug Discovery: The compound’s unique properties make it a valuable candidate for developing new pharmaceuticals.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Bromo-4,4,4-trifluorocrotononitrile exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Another brominated compound used in organic synthesis.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile: A polyfluoroarene used as an aryl fluorinated building block.
Uniqueness
2-Bromo-4,4,4-trifluorocrotononitrile is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical characteristics.
Propiedades
IUPAC Name |
(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGKXQZOZLYLJ-IWQZZHSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C#N)\Br)\C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)


![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)

